molecular formula C7H9N3O B1346071 2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo- CAS No. 2361-34-4

2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo-

Cat. No. B1346071
CAS RN: 2361-34-4
M. Wt: 151.17 g/mol
InChI Key: KSTPDBWPPXYJBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

A series of novel pyrazolone derivatives were synthesized by two different schemes . One of the schemes involved the reaction of phenyl hydrazine and ethyl acetoacetate with substituted benzaldehydes . The synthesized compounds were tested for their antimicrobial activity against Gram-positive and Gram-negative strains of bacteria .


Molecular Structure Analysis

The molecular structure of 2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo- can be found in various databases such as PubChem . Elemental analysis, FTIR, ¹H, and (13)C NMR, and mass spectroscopy have been used to justify their proposed chemical structures .


Chemical Reactions Analysis

Pyrazolone derivatives are an important class of heterocyclic compounds possessing wide variety in synthetic chemistry . Derivatives of 2-pyrazolin-5-one are found to show remarkable anti-tubercular , antimicrobial, and anti-inflammatory activities .

Scientific Research Applications

Green Synthetic Approaches

One application of pyrazoline derivatives is in the development of green synthetic methodologies. Al-Matar et al. (2010) demonstrated a solvent-free synthesis of Pyrano[2,3-c]-pyrazoles, highlighting an eco-friendly approach to synthesizing these compounds. This method emphasizes the importance of green chemistry principles in synthesizing heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals (Al-Matar et al., 2010).

Corrosion Inhibition

Pyrazoline derivatives have also been investigated for their corrosion inhibition properties. Gupta et al. (2018) studied the inhibition effect of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives on mild steel corrosion, revealing their potential as green corrosion inhibitors. The study employed both experimental and theoretical techniques to understand the inhibition mechanisms, offering insights into the application of pyrazoline derivatives in protecting metals from corrosion (Gupta et al., 2018).

Material Science

In the field of material science, pyrazoline derivatives have been explored for their potential in creating new materials with desirable properties. Zedan et al. (2020) characterized two pyrazolo[4,3-b]pyridine derivatives, studying their thermal, structural, optical, and diode characteristics. This research sheds light on the utility of these compounds in developing materials with specific electronic and optical properties, which could be valuable in electronics and photonics (Zedan et al., 2020).

Biological Applications

Despite the exclusion of direct medicinal applications, the synthetic versatility of pyrazoline derivatives allows for the development of compounds with potential biological activity. For instance, Hassan (2013) synthesized a series of 2-pyrazolines and pyrazole derivatives, evaluating their antimicrobial activities. Such studies underscore the importance of pyrazoline derivatives in designing new molecules with potential biological applications, including antimicrobial agents (Hassan, 2013).

properties

IUPAC Name

3-(3-methyl-5-oxo-4H-pyrazol-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-6-5-7(11)10(9-6)4-2-3-8/h2,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTPDBWPPXYJBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40178272
Record name 2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo-

CAS RN

2361-34-4
Record name 2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002361344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.